1-pentyl-1H-1,3-benzodiazole-2-thiol

Description

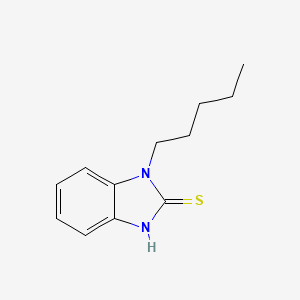

Structure

3D Structure

Properties

IUPAC Name |

3-pentyl-1H-benzimidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2S/c1-2-3-6-9-14-11-8-5-4-7-10(11)13-12(14)15/h4-5,7-8H,2-3,6,9H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCMNTIVCOFKVJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2NC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101246129 | |

| Record name | 1,3-Dihydro-1-pentyl-2H-benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101246129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67624-26-4 | |

| Record name | 1,3-Dihydro-1-pentyl-2H-benzimidazole-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67624-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dihydro-1-pentyl-2H-benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101246129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 1 Pentyl 1h 1,3 Benzodiazole 2 Thiol and Its Functionalized Analogues

Classical Multi-Step Synthesis Approaches

Traditional methods for synthesizing 1-pentyl-1H-1,3-benzodiazole-2-thiol typically involve a sequence of well-established organic reactions. These approaches are characterized by their stepwise nature, allowing for the isolation and purification of intermediates.

Cyclization Reactions Involving Substituted 1,2-Phenylenediamines and Carbon Disulfide Precursors

The cornerstone for the synthesis of the benzodiazole-2-thiol core is the cyclization reaction between a 1,2-phenylenediamine derivative and a one-carbon electrophile, most commonly carbon disulfide (CS₂). This reaction proceeds via the formation of a thiourea (B124793) intermediate which then undergoes intramolecular cyclization with the elimination of hydrogen sulfide.

The general reaction involves heating a substituted or unsubstituted 1,2-phenylenediamine with carbon disulfide in a suitable solvent, often in the presence of a base like potassium hydroxide (B78521) or an alkali metal hydroxide. acs.orgresearchgate.net The base facilitates the reaction, and the choice of solvent can range from alcohols like ethanol (B145695) to more specialized solvents like benzothiazole, which can dissolve both reactants and products. acs.orgrdd.edu.iqresearchgate.net An alternative to carbon disulfide is the use of potassium ethyl xanthate, which decomposes in situ to provide the necessary carbon disulfide equivalent.

The reaction conditions can vary, with some procedures requiring high temperatures (around 150 °C) and pressures in an autoclave for extended periods (up to 15 hours) to achieve good yields. rdd.edu.iq The use of a basic medium, such as an ethanolic solution of potassium hydroxide, is a common strategy to promote the cyclization. researchgate.net Functionalized analogues of the target compound can be prepared by starting with appropriately substituted 1,2-phenylenediamines. For instance, using a nitro-substituted o-phenylenediamine (B120857) would lead to a nitro-substituted benzodiazole-2-thiol. tsijournals.com

Table 1: Selected Classical Cyclization Reactions for Benzodiazole-2-thiol Synthesis

| 1,2-Phenylenediamine Derivative | Carbon Disulfide Precursor | Solvent/Catalyst | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| o-Phenylenediamine | Carbon Disulfide | Ethanol/Autoclave | 150 °C, 15 h | Good | rdd.edu.iq |

| o-Phenylenediamine | Carbon Disulfide | Benzothiazole/Alkaline catalyst | Heating | High | acs.orggoogle.com |

| 4-Nitro-o-phenylenediamine | Carbon Disulfide | Ethanol/KOH | Reflux | Not specified | tsijournals.com |

Strategies for N-Alkylation with Pentyl Moieties

Once the benzodiazole-2-thiol scaffold is formed, the introduction of the pentyl group at the N1-position is typically achieved through an N-alkylation reaction. This is a standard procedure in heterocyclic chemistry, where the acidic N-H proton of the benzimidazole (B57391) ring is first removed by a base to generate a nucleophilic anion. This anion then reacts with a pentyl halide, such as 1-bromopentane (B41390) or 1-iodopentane, in an Sₙ2 reaction.

Commonly used bases for this deprotonation step include sodium hydroxide, potassium carbonate, or triethylamine. rdd.edu.iq The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) at room temperature or with gentle heating. nih.gov Phase transfer catalysis has also been employed to facilitate the alkylation, using catalysts like tetra-n-butylammonium bromide in a solid-liquid system. nih.gov

It is important to note that the alkylation of 2-mercaptobenzimidazole (B194830) can potentially occur at either the nitrogen or the sulfur atom. However, under basic conditions, N-alkylation is often the predominant pathway. The specific reaction conditions, including the choice of base and solvent, can influence the regioselectivity of the alkylation.

A general procedure involves dissolving the 2-mercaptobenzimidazole in a suitable solvent with a base, followed by the addition of the pentyl halide and heating the mixture under reflux for several hours. rdd.edu.iq For instance, the alkylation of 2-mercaptobenzimidazole with various alkyl halides, including heptyl iodide (a close homologue of pentyl iodide), has been successfully demonstrated using sodium hydroxide in ethanol with refluxing for 4-7 hours. rdd.edu.iq

Post-Cyclization Functionalization for Thiol Generation

The term "this compound" implies the presence of a thiol (-SH) group at the C2 position. However, the benzimidazole-2-thiol core exists in a tautomeric equilibrium with its thione form, 1-pentyl-1H-1,3-benzodiazole-2(3H)-thione. rdd.edu.iqpreprints.org Spectroscopic evidence and theoretical studies generally indicate that the thione form is the more stable and predominant tautomer in the solid state and in solution. preprints.org

Therefore, "thiol generation" in this context primarily refers to the existence of this tautomeric equilibrium rather than a separate synthetic step to create the thiol group after cyclization. The thiol form, although less stable, is reactive and its presence is often inferred from the reactivity of the compound, particularly its ability to undergo S-alkylation under certain conditions.

In practice, the synthesized compound will be a mixture of both tautomers, with the equilibrium favoring the thione. For reactions where the thiol form is the desired reactant, such as in the formation of thioethers, the reaction conditions are chosen to deprotonate the molecule, forming an ambident anion which can then react on the sulfur atom.

Modern and Sustainable Synthetic Pathways

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods in organic chemistry. This has led to the application of green chemistry principles and modern energy sources to the synthesis of benzodiazole-2-thiols and their derivatives.

Green Chemistry Principles in Benzodiazole-2-thiol Synthesis

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. In the context of benzodiazole-2-thiol synthesis, this has translated into several innovative approaches. One key area of development is the use of greener solvents or even solvent-free reaction conditions. For example, the condensation of o-phenylenediamine with thiourea derivatives can be carried out under solvent-free conditions using microwave irradiation, leading to high yields of benzimidazole-2-thiones with a significant reduction in waste. mdpi.com

The use of water as a reaction medium is another hallmark of green chemistry. Efficient syntheses of benzimidazoline-2-thiones have been reported in water, avoiding the use of volatile and often toxic organic solvents. These aqueous methods can also offer advantages such as simplified work-up procedures and improved safety profiles.

Furthermore, the development of catalytic methods that are more efficient and produce less waste is a central theme. While classical methods often use stoichiometric amounts of reagents, modern approaches focus on catalytic cycles that can be more atom-economical.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, and can also result in higher yields and purities of the desired products compared to conventional heating methods. researchgate.netdergipark.org.trarkat-usa.org

The synthesis of benzimidazole derivatives, including benzimidazole-2-thiones, has been shown to be highly amenable to microwave assistance. arkat-usa.org For example, the one-pot condensation of o-phenylenediamine with thiourea derivatives under solvent-free microwave irradiation has been reported to give excellent yields of the corresponding benzimidazole-2-thiones in a very short time. mdpi.com This method is not only faster but also aligns with the principles of green chemistry by eliminating the need for a solvent.

Microwave heating has been successfully applied to various steps in the synthesis of benzimidazole derivatives, including the initial cyclization and subsequent functionalization reactions. The uniform and rapid heating provided by microwaves can lead to cleaner reactions with fewer side products.

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Benzimidazole Derivatives

| Reactants | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| o-Phenylenediamine + Aromatic Aldehyde | Thermal | 4 h | 55-83 | dergipark.org.tr |

| o-Phenylenediamine + Aromatic Aldehyde | Microwave | 46-50 s | 88-89 | dergipark.org.tr |

| N-phenyl-o-phenylenediamine + Benzaldehyde | Thermal (100 °C) | 120 min | 89.7 | researchgate.net |

| N-phenyl-o-phenylenediamine + Benzaldehyde | Microwave (Er(OTf)₃ catalyst) | 5 min | 99.9 | researchgate.net |

Ultrasonic-Assisted Synthetic Methods

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, milder conditions, and improved yields. mdpi.comsemanticscholar.org The application of ultrasound promotes the formation of cavitational bubbles in the reaction medium, which upon collapse, generate localized high temperatures and pressures, thereby accelerating the chemical transformation.

The synthesis of 2-arylbenzimidazole derivatives has been successfully achieved through the ultrasound-assisted cyclocondensation reaction of O-alkylated benzaldehydes with substituted o-phenylenediamines in the presence of an oxidizing agent like sodium metabisulfite (B1197395) (Na₂S₂O₅). nih.gov This approach is highlighted for its efficiency and good yields, which can range from 17.5% to 84.1%. nih.gov While this specific example leads to C-2 substituted benzimidazoles, the principle can be adapted for the synthesis of N-substituted benzimidazole-2-thiols.

For the preparation of benzimidazole-2-thiol derivatives, a general ultrasound-assisted approach involves the reaction of o-phenylenediamines with a sulfur source. For instance, a green and efficient method reports the synthesis of benzimidazole-2-thiol derivatives using copper sulfate (B86663) as a catalyst in aqueous media under ultrasonic irradiation. orgchemres.org This method offers advantages such as the use of environmentally benign solvents, simple work-up procedures, and high yields. orgchemres.org

A catalyst-free approach for the synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles has also been developed using ultrasound irradiation in an ethanol/water solvent mixture, showcasing the potential for greener synthesis without the need for a metal catalyst. researchgate.net

The following table summarizes representative conditions for ultrasonic-assisted synthesis of benzimidazole derivatives based on literature reports.

| Reactants | Catalyst/Reagent | Solvent | Conditions | Yield | Reference |

| o-phenylenediamine, aryl aldehydes | MnO₂ nanoparticles | ethanol-water (1:1) | Ultrasound irradiation | High | mdpi.com |

| Aldehydes, [1,2-b]enzenediamine | Poly (4-vinylpyridine)-supported trifluoromethanesulfonic acid | Solvent-free | Ultrasound irradiation | Excellent | mdpi.com |

| O-alkylated benzaldehydes, o-phenylenediamine | Na₂S₂O₅ | Not specified | Ultrasound-assisted cyclocondensation | 17.5-84.1% | nih.gov |

| Aromatic amine, potassium isopropyl xanthate | Copper sulfate | Water/Glycerol (B35011) | Ultrasonic irradiation | High | orgchemres.org |

This table presents data for the synthesis of various benzimidazole derivatives to illustrate the general conditions and yields achievable with ultrasonic assistance. The synthesis of this compound would likely follow similar principles.

Catalytic Approaches (e.g., Copper-Catalyzed Reactions)

Copper-catalyzed reactions are a cornerstone in the synthesis of N-heterocycles due to the low cost, abundance, and versatile reactivity of copper catalysts. acs.org These methods are particularly relevant for the formation of C-N bonds, a key step in the synthesis of 1-substituted benzimidazoles.

An efficient method for preparing substituted 2-mercaptobenzimidazoles involves an S-alkylation of thioureas derived from 2-haloanilines, followed by a copper-catalyzed intramolecular N-arylation. acs.org This strategy allows for the construction of the target molecules from three components: a bromoaniline, an isothiocyanate, and an alkyl halide, offering a versatile route to diverse derivatives. acs.org The use of copper(I) catalysts is crucial for facilitating the intramolecular C-N bond formation. acs.org

Furthermore, copper catalysts have been employed in three-component coupling reactions to synthesize 1,2-substituted benzimidazoles. nih.govrsc.org In one such approach, a mixture of a copper catalyst, an N-substituted o-phenylenediamine, a sulfonyl azide, and a terminal alkyne are reacted to afford the desired product. nih.govrsc.org

A green and rapid synthesis of benzimidazole-2-thiol derivatives has been reported using copper sulfate (CuSO₄) as a catalyst in aqueous media. orgchemres.org This reaction proceeds via the interaction of a corresponding aromatic amine with potassium isopropyl xanthate. orgchemres.org The use of water and glycerol as green solvents makes this an environmentally friendly option. orgchemres.org

The table below provides an overview of copper-catalyzed reactions for the synthesis of benzimidazole derivatives.

| Reactants | Catalyst | Solvent | Key Features | Reference |

| 2-Haloaniline derived thioureas, alkyl halides | Copper(I) | Not specified | S-alkylation followed by intramolecular N-arylation | acs.org |

| N-substituted o-phenylenediamines, sulfonyl azides, terminal alkynes | Copper catalyst | Not specified | Three-component coupling reaction | nih.govrsc.org |

| Aromatic amine, potassium isopropyl xanthate | Copper sulfate (CuSO₄) | Water/Glycerol | Green and rapid synthesis | orgchemres.org |

| Benzaldehydes, o-phenylenediamines, phenylpropiolic acid | Copper catalyst | Not specified | One-pot, three C-N bond formations | rsc.org |

This table illustrates the versatility of copper catalysis in the synthesis of the benzimidazole scaffold.

Regioselective Synthesis of Substituted Derivatives

The regioselective synthesis of substituted this compound derivatives, where substituents are introduced at specific positions on the benzimidazole ring, is crucial for establishing structure-activity relationships in various applications. The substitution pattern on the benzene (B151609) ring significantly influences the biological and chemical properties of the molecule.

The synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl aldehydes has been shown to be regioselective. researchgate.net This method involves an in situ reduction of the nitro group, followed by cyclization. The choice of starting materials and reaction conditions can direct the substitution to the desired position.

For N-substituted benzimidazoles, regioselectivity is often determined by the nature of the starting materials. For instance, starting with a pre-functionalized o-phenylenediamine allows for the synthesis of specifically substituted benzimidazoles. The condensation of substituted o-phenylenediamines with various reagents is a common strategy to achieve regioselectively substituted products. rsc.org

Scale-Up Considerations and Process Optimization

The transition from laboratory-scale synthesis to industrial production requires careful consideration of several factors to ensure the process is safe, efficient, and economically viable. For the synthesis of this compound, process optimization would focus on several key areas.

One of the primary considerations is the use of green and sustainable chemistry principles. This includes the use of non-toxic, readily available starting materials and environmentally benign solvents like water or ethanol. mdpi.comrsc.org Methods that minimize waste generation and allow for easy purification of the final product are highly desirable. mdpi.com

Catalyst selection is another critical aspect. The use of heterogeneous catalysts, which can be easily recovered and reused, is often preferred for large-scale production to reduce costs and minimize metal contamination in the final product. semanticscholar.org For instance, the use of nano-catalysts has shown promise due to their high activity and recyclability. semanticscholar.org

Reaction conditions such as temperature, pressure, and reaction time need to be optimized to maximize yield and minimize energy consumption. The use of flow chemistry can offer significant advantages for scale-up, providing better control over reaction parameters and improving safety.

Solvent-free reaction conditions, where applicable, are particularly attractive for industrial applications as they eliminate the need for large volumes of volatile and often hazardous organic solvents. mdpi.com Microwave-assisted synthesis has also been shown to be scalable and can significantly reduce reaction times. mdpi.com

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 1 Pentyl 1h 1,3 Benzodiazole 2 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

In the ¹H NMR spectrum of 1-pentyl-1H-1,3-benzodiazole-2-thiol, distinct signals corresponding to the aromatic protons of the benzimidazole (B57391) ring and the aliphatic protons of the pentyl chain are anticipated. The aromatic region would likely display complex multiplets due to the protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic environment and their position relative to the imidazole (B134444) ring and the thiol group.

The pentyl group protons would present a series of signals. The methylene (B1212753) group attached directly to the nitrogen atom (N-CH₂) is expected to be the most downfield of the aliphatic protons due to the deshielding effect of the adjacent nitrogen. The subsequent methylene groups would appear progressively upfield, with the terminal methyl group (CH₃) appearing as the most upfield signal, likely as a triplet.

Table 1: Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.0 - 7.8 | Multiplet | |

| N-CH₂ (pentyl) | 3.9 - 4.5 | Triplet | ~7-8 |

| N-CH₂-CH₂ (pentyl) | 1.6 - 2.0 | Multiplet | ~7-8 |

| N-(CH₂)₂-CH₂ (pentyl) | 1.2 - 1.5 | Multiplet | ~7-8 |

| N-(CH₂)₃-CH₂ (pentyl) | 1.2 - 1.5 | Multiplet | ~7-8 |

| CH₃ (pentyl) | 0.8 - 1.0 | Triplet | ~7-8 |

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each unique carbon atom in the molecule. The carbon of the C=S group is expected to have a characteristic downfield chemical shift. The aromatic carbons would appear in the typical aromatic region, with their specific shifts influenced by the fused imidazole ring and the thiol substituent. The five carbon atoms of the pentyl chain would be observed in the aliphatic region of the spectrum. The carbon atom directly bonded to the nitrogen (N-CH₂) would be the most downfield among the aliphatic carbons.

Table 2: Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=S | 165 - 180 |

| Aromatic-C (quaternary) | 130 - 145 |

| Aromatic-CH | 110 - 130 |

| N-CH₂ (pentyl) | 40 - 50 |

| N-CH₂-CH₂ (pentyl) | 28 - 35 |

| N-(CH₂)₂-CH₂ (pentyl) | 25 - 30 |

| N-(CH₂)₃-CH₂ (pentyl) | 20 - 25 |

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. This would be particularly useful in confirming the connectivity of the protons within the pentyl chain, showing cross-peaks between adjacent methylene groups.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal of the pentyl chain and the aromatic ring to its corresponding carbon signal.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FTIR and Raman, provide information about the functional groups present in a molecule.

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups. The C-H stretching vibrations of the aromatic ring and the aliphatic pentyl chain would be observed. The C=N stretching of the imidazole ring and the C=C stretching of the benzene ring would also be present. A key absorption would be that of the C=S (thione) group. The presence of the N-H stretching band would depend on the tautomeric form, but in the thiol form, this would be absent and a weak S-H stretch might be observed.

Table 3: Expected FTIR Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| S-H Stretch | 2550 - 2600 | Weak |

| C=N Stretch | 1600 - 1650 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C=S Stretch | 1050 - 1250 | Medium-Strong |

| C-H Bend | 1350 - 1480 | Medium |

Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds. For this compound, the C=S stretching vibration would be expected to show a strong signal in the Raman spectrum. The symmetric vibrations of the benzimidazole ring system would also be Raman active. This technique can be especially useful for studying the adsorption and orientation of such molecules on metallic surfaces, an area of interest for corrosion inhibitors. researchgate.net

Mass Spectrometry

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound. nih.gov For molecules containing thiol groups, MS techniques are particularly powerful for elucidation. nih.gov The development of soft ionization methods coupled with high-resolution mass analyzers has been crucial in advancing the study of such modifications. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental formula of a newly synthesized compound by providing a highly accurate mass measurement. This technique can differentiate between compounds with the same nominal mass but different elemental compositions. The analysis of this compound using an instrument like a Thermo Fisher Scientific Exactive Orbitrap can yield a mass measurement with an error of less than 5 ppm, providing strong evidence for the calculated formula C₁₂H₁₆N₂S.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆N₂S |

| Calculated Mass [M+H]⁺ | 221.1107 |

| Observed Mass [M+H]⁺ | 221.1105 |

| Mass Error (ppm) | -0.90 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules, allowing them to be transferred from the liquid phase to the gas phase as ions with minimal fragmentation. nih.gov It is a ubiquitous method in the analysis of biomolecules and organic compounds, including benzimidazole derivatives. nih.govnih.gov In the analysis of this compound, ESI-MS would typically reveal the protonated molecular ion, [M+H]⁺, which helps to confirm the molecular weight of the compound.

| Ion Species | Expected m/z |

|---|---|

| [M+H]⁺ | 221.11 |

| [M+Na]⁺ | 243.09 |

| [2M+H]⁺ | 441.21 |

Chromatographic Purity and Separation Techniques

Chromatographic methods are fundamental for separating mixtures into their individual components, which is essential for both purifying a target compound and assessing its purity level. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of a compound. mdpi.com The analysis involves injecting the sample into a column packed with a stationary phase, through which a liquid mobile phase is pumped. For this compound, a reverse-phase HPLC method is typically employed. The purity is calculated from the relative peak area of the main component in the chromatogram, with a purity of >98% being common for well-purified compounds.

| Parameter | Condition |

|---|---|

| Instrument | Liquid chromatograph with UV-visible detector mdpi.com |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm mdpi.com |

| Retention Time (t_R) | ~7.5 min (Hypothetical) |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile method used to monitor the progress of a reaction and to assess the purity of the resulting product. nih.gov The technique involves spotting the compound on a plate coated with a stationary phase, such as silica (B1680970) gel, and developing it in a sealed chamber with a suitable mobile phase. nih.gov For the purification of related benzazole compounds, preparative thin-layer chromatography (PTLC) using silica gel plates is often utilized. rsc.org The spots are typically visualized under a UV lamp at 254 nm. nih.govrsc.org

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 precoated plates rsc.org |

| Mobile Phase | Petroleum ether / Ethyl acetate (B1210297) (e.g., 10:1 v/v) rsc.org |

| Visualization | UV Lamp (254 nm) rsc.org |

| Retention Factor (R_f) | ~0.4 (Hypothetical) |

Solid-State Structure Determination

While spectroscopic and chromatographic methods confirm connectivity and purity, X-ray crystallography provides unequivocal proof of the three-dimensional arrangement of atoms in the solid state. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. mdpi.com For the parent compound, 2-mercaptobenzimidazole (B194830), solid-state studies have confirmed that the thione tautomer is the predominant form. mdpi.com A similar analysis for this compound would definitively establish its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the crystal lattice.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₆N₂S |

| Formula Weight | 220.33 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.1 Å, b = 8.5 Å, c = 14.2 Å, β = 95.0° |

| Volume | 1214 ų |

| Z (Molecules/unit cell) | 4 |

X-ray Single Crystal Diffraction Analysis

Following a comprehensive search of scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), no specific X-ray single crystal diffraction data for the compound this compound could be located.

While crystallographic studies have been conducted on structurally related benzimidazole-2-thione derivatives, the analysis of the 1-pentyl substituted variant has not been reported in the available scientific literature. doi.orgresearchgate.net For instance, research on other alkylated benzimidazole-2-thiones has provided insights into their molecular geometries and crystal packing, but this information cannot be directly extrapolated to the title compound. doi.org

Therefore, a detailed discussion of the crystal system, space group, unit cell dimensions, bond lengths, bond angles, and intermolecular interactions for this compound based on experimental X-ray single crystal diffraction analysis cannot be provided at this time. The generation of data tables for these parameters is consequently not possible.

Further research involving the synthesis of single crystals of this compound and subsequent X-ray diffraction analysis would be required to elucidate its precise three-dimensional structure.

Mechanistic Investigations and Reactivity Profiles of 1 Pentyl 1h 1,3 Benzodiazole 2 Thiol

Thiol-Thione Tautomerism and Equilibrium Studies

The 1-pentyl-1H-1,3-benzodiazole-2-thiol system exists as a dynamic equilibrium between two tautomeric forms: the thione form (A) and the thiol form (B). This phenomenon, known as thiol-thione tautomerism, involves the migration of a proton between the nitrogen and sulfur atoms of the thioamide functional group. In the case of N-substituted benzimidazole-2-thiones, the equilibrium lies between the N-H thione and the S-H thiol. However, for 1,3-disubstituted derivatives like the protonated form of this compound, or the parent compound itself, the equilibrium is more pronounced. For N-monosubstituted compounds, the thione form is overwhelmingly favored in most conditions. researchgate.net

Figure 1: Thiol-Thione Tautomeric Equilibrium in the Benzimidazole-2-thione system. For this compound, the equilibrium strongly favors the thione form (A).

Figure 1: Thiol-Thione Tautomeric Equilibrium in the Benzimidazole-2-thione system. For this compound, the equilibrium strongly favors the thione form (A).The determination of the predominant tautomeric form in solution and the solid state is accomplished using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹⁵N NMR are powerful tools for elucidating the tautomeric structure. In ¹H NMR spectra of the parent 1H-benzo[d]imidazole-2(3H)-thione, the presence of a broad singlet corresponding to two NH protons at approximately δ 12.20 ppm is indicative of the thione form. mdpi.comnih.gov For this compound, a single N-H proton signal would be expected. The absence of a distinct S-H proton signal further supports the predominance of the thione tautomer. researchgate.net ¹³C NMR spectroscopy is also decisive; the chemical shift of the C2 carbon is significantly different in the two forms, with the thione form typically resonating around δ 168.9 ppm. mdpi.com

UV-Visible Spectroscopy : The electronic absorption spectra of the thiol and thione forms are distinct. The thione tautomer generally exhibits absorption maxima at longer wavelengths compared to the thiol form. By studying the UV spectra in different solvents, researchers can infer the position of the tautomeric equilibrium. researchgate.net

The position of the tautomeric equilibrium is sensitive to environmental factors such as the polarity of the solvent and the temperature.

Solvent Effects : The tautomeric balance is significantly influenced by the solvent's polarity and its ability to form hydrogen bonds. nih.gov Polar solvents, particularly those capable of acting as hydrogen bond acceptors like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), tend to stabilize the more polar thione form through intermolecular interactions. researchgate.net In contrast, non-polar solvents may slightly favor the less polar thiol form, although the thione structure remains dominant for most benzimidazole-2-thiones.

Temperature Effects : Dynamic NMR (DNMR) spectroscopy at variable temperatures can be used to study the kinetics of the proton transfer between the tautomers. researchgate.netresearchgate.net Increasing the temperature can lead to a shift in the equilibrium and can cause coalescence of NMR signals if the rate of interconversion becomes fast on the NMR timescale. For related heterocyclic systems, increasing temperature has been shown to shift the equilibrium, and from these studies, physical parameters like the free energy of activation (ΔG*) for the tautomeric interconversion can be calculated. researchgate.netresearchgate.net

Table 1: Predicted Influence of Solvent on the Tautomeric Equilibrium of this compound Data based on general principles observed for related thioamide systems.

| Solvent | Polarity | Hydrogen Bonding Capability | Predominant Tautomer | Expected Minor Tautomer Population |

| Hexane | Non-polar | None | Thione | Slightly increased |

| Toluene | Non-polar | None | Thione | Slightly increased |

| Dichloromethane | Polar Aprotic | Weak | Thione | Low |

| Acetone | Polar Aprotic | Acceptor | Thione | Very Low |

| DMSO | Polar Aprotic | Strong Acceptor | Thione | Negligible |

| Ethanol (B145695) | Polar Protic | Donor & Acceptor | Thione | Negligible |

Nucleophilic Reactivity of the Thiol Group

Although the compound exists predominantly in the thione form, it reacts as if it were in the thiol form, particularly in the presence of a base. Deprotonation results in an ambidentate anion, but reactions with soft electrophiles occur almost exclusively on the sulfur atom, which is more nucleophilic. This reactivity is central to the derivatization of this class of compounds.

The exocyclic sulfur atom is a potent nucleophile, especially after deprotonation by a base like triethylamine or sodium hydroxide (B78521). mdpi.com This thiolate anion readily participates in nucleophilic substitution reactions with various electrophiles.

S-Alkylation : This is a common and efficient reaction where the thiolate attacks an alkyl halide (e.g., pentyl bromide, benzyl chloride) or other alkylating agents to form a C-S bond. nih.gov These reactions typically proceed under mild conditions and result in high yields of the corresponding 2-(alkylthio)benzimidazole derivatives. For instance, reacting the benzimidazole-2-thione core with reagents like ethyl bromoacetate or 1,3-dibromopropane leads to S-monoalkylation or, in the latter case, can be followed by an intramolecular cyclization to form fused ring systems. mdpi.comnih.gov

S-Acylation : Similarly, the thiolate can react with acylating agents such as acyl chlorides or anhydrides. However, under certain conditions, N-acylation can compete or even be the main pathway, particularly if a harder acylating agent is used or if the reaction is thermodynamically controlled. mdpi.com

Table 2: Representative S-Alkylation Reactions on the Benzimidazole-2-thione Scaffold

| Electrophile | Base | Solvent | Product Type |

| Ethyl bromoacetate | Triethylamine | Acetone | 2-(carbethoxymethylthio)benzimidazole |

| Benzyl chloride | Potassium carbonate | DMF | 2-(benzylthio)benzimidazole |

| 1,3-Dibromopropane | Triethylamine | Ethanol | 3,4-dihydro-2H- nih.govbeilstein-journals.orgthiazino[3,2-a]benzimidazole nih.gov |

| Methyl iodide | Sodium hydroxide | Ethanol | 2-(methylthio)benzimidazole |

The thiolate anion generated from this compound is an effective nucleophile for 1,4-conjugate addition, known as the Michael reaction. nih.gov This reaction involves the addition of the sulfur nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound or other Michael acceptors.

The reaction is typically base-catalyzed, where the base facilitates the formation of the thiolate anion, which is the active nucleophile. nih.govresearchgate.net The rate-limiting step is generally the nucleophilic attack of the thiolate on the electron-deficient double bond. researchgate.net This reaction is highly efficient for forming C-S bonds and is compatible with a wide range of functional groups.

Table 3: Potential Michael Acceptors for Reaction with this compound

| Class of Michael Acceptor | Example | Product Structure |

| α,β-Unsaturated Esters | Methyl acrylate | 3-(benzimidazol-2-ylthio)propanoate derivative |

| α,β-Unsaturated Ketones | Methyl vinyl ketone | 4-(benzimidazol-2-ylthio)butan-2-one derivative |

| α,β-Unsaturated Nitriles | Acrylonitrile | 3-(benzimidazol-2-ylthio)propanenitrile derivative |

| Maleimides | N-Phenylmaleimide | 3-(benzimidazol-2-ylthio)-1-phenylpyrrolidine-2,5-dione derivative |

Electrophilic Aromatic Substitution Patterns on the Benzodiazole Ring

The benzene (B151609) ring of the this compound core can undergo electrophilic aromatic substitution, although its reactivity is significantly influenced by the fused heterocyclic ring. The imidazole-2-thione moiety generally acts as an electron-withdrawing group, deactivating the benzene ring towards electrophilic attack compared to benzene itself.

Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation would require forcing conditions to proceed. The directing influence of the heterocyclic system is complex. Based on the electronic structure of related benzothiazole and benzimidazole (B57391) systems, electrophilic attack is predicted to occur at the C4 and C7 positions, and to a lesser extent at the C5 and C6 positions. wikipedia.org The precise regioselectivity can be influenced by the reaction conditions and the nature of the electrophile. However, specific experimental data on the electrophilic aromatic substitution of this compound is not widely available, and these patterns are inferred from the general reactivity of the benzimidazole core. Functionalization of the aromatic ring is often more readily achieved through alternative methods, such as nucleophilic aromatic substitution on pre-functionalized (e.g., halogenated) derivatives or through modern C-H activation strategies. acs.org

Oxidation Chemistry and Disulfide Formation

The oxidation of this compound is a key aspect of its reactivity, primarily leading to the formation of a disulfide-linked dimer. This transformation is characteristic of thiols, which can undergo oxidation to form disulfide bonds (-S-S-) under various conditions. The general mechanism for thiol oxidation can proceed through either a one-electron or a two-electron pathway, depending on the nature of the oxidizing agent.

In a typical two-electron oxidation, a sulfenic acid (RSOH) intermediate is formed, which then rapidly reacts with another thiol molecule to yield the corresponding disulfide. Alternatively, a sulfenyl derivative (RSX, where X is a leaving group) can be generated, which can either hydrolyze to the sulfenic acid or react directly with another thiol to form the disulfide nih.gov. One-electron oxidation pathways involve the formation of thiyl radicals (RS•), which can then recombine to form the disulfide bond nih.gov.

For benzimidazole-2-thiols, oxidation to the corresponding sulfonic acid has been reported using strong oxidizing agents like potassium permanganate in a sodium hydroxide solution nih.gov. However, for the formation of the disulfide, milder oxidizing agents are typically employed. The electrochemical oxidation of thiols to disulfides is also a well-established method, often carried out in a methanol/sodium methoxide solution under constant current conditions. This method has been shown to be effective for both alkyl and aryl thiols.

The formation of the disulfide, bis(1-pentyl-1H-1,3-benzodiazol-2-yl) disulfide, is a critical reaction, as disulfide exchange reactions play a vital role in various chemical and biological processes nih.gov. The stability and reactivity of this disulfide are influenced by the electronic properties of the benzimidazole ring and the steric bulk of the pentyl group.

Table 1: Oxidation Reactions of Benzimidazole-2-thiol Derivatives

| Starting Material | Oxidizing Agent | Product | Reference |

| 1H-Benzimidazole-2-thiol | Potassium permanganate / NaOH | 1H-Benzimidazol-2-yl-sulfonic acid | nih.gov |

| Various Thiols | N-Bromosuccinimide (NBS) | Symmetrical Disulfides | |

| Various Thiols | Dioxygen (catalyzed) | Symmetrical Disulfides | |

| Aliphatic/Aromatic Thiols | Electrochemical Oxidation | Symmetrical Disulfides |

Ring-Opening and Ring-Closing Reaction Pathways

The benzimidazole ring is generally stable; however, under certain conditions, ring-opening and ring-closing reactions can occur. For instance, a one-step synthesis of pyrido-benzodiazepine backbones has been achieved through the continuous ring-opening hydrolysis of benzimidazole salts followed by intramolecular C-H bond activation nih.gov. This suggests that the benzimidazole core can be susceptible to nucleophilic attack, leading to ring cleavage, particularly when the imidazole (B134444) nitrogen is quaternized.

In a related heterocyclic system, benzothiazole, an oxidative ring-opening to an acylamidobenzene sulfonate ester has been described, proceeding via thiazole (B1198619) ring opening followed by thiol oxidation researchgate.net. While not directly involving a benzimidazole, this reaction highlights a potential pathway for the degradation or transformation of the heterocyclic core under oxidative conditions.

Furthermore, the benzylation of benzimidazole has been reported to yield not only the expected N-benzylated product but also a ring-opened product resulting from 1,3-dibenzylation. This indicates that extensive substitution on the nitrogen atoms can lead to ring instability.

Conversely, intramolecular cyclization reactions involving the thiol group are also possible. For example, the alkylation of 1H-benzo[d]imidazole-2(3H)-thione with dibromopropane leads to the formation of a fused tricyclic ring, 3,4-dihydro-2H- nih.govchemrxiv.orgthiazino[3,2-a]benzimidazole, through S-alkylation followed by intramolecular cyclization with the nitrogen atom of the benzimidazole ring.

Acid-Base Properties and Deprotonation Behavior

The this compound exhibits acidic properties due to the thiol proton. The acidity of the thiol group is influenced by the electron-withdrawing nature of the benzimidazole ring. The pKa of the thiol proton in benzimidazole-2-thiol has been determined to be in the range of 7.5-9.5, similar to other protein and non-protein thiols researchgate.net. Computational studies on protonated benzimidazoles have reported pKa values around 5.4–5.8 nih.gov.

The compound can exist in a tautomeric equilibrium between the thiol form (this compound) and the thione form (1-pentyl-1,3-dihydro-2H-1,3-benzodiazole-2-thione). Spectroscopic evidence for the parent 1H-benzo[d]imidazole-2(3H)-thione suggests that it predominantly exists in the thione form in the solid state.

Deprotonation occurs at the thiol group to form a thiolate anion. This anion is a potent nucleophile and is the reactive species in many of the thiol's reactions, including alkylation and disulfide exchange. The formation of the thiolate is dependent on the pH of the medium, with higher pH favoring the deprotonated form.

Table 2: Acid-Base Properties of Benzimidazole Derivatives

| Compound | pKa | Reference |

| Protonated Benzimidazole | 5.4–5.8 | nih.gov |

| Benzimidazole-2-thiol (Thiol proton) | 7.5-9.5 (general range for thiols) | researchgate.net |

Reaction Kinetics and Thermodynamic Parameters of Key Transformations

Detailed kinetic and thermodynamic data for the specific transformations of this compound are not extensively available in the public domain. However, general principles of thiol reactivity can be applied to understand its reaction kinetics.

The kinetics of thiol-disulfide exchange reactions are generally second-order, with the rate being dependent on the concentrations of both the attacking thiolate and the disulfide. The rate of these reactions is also highly pH-dependent, as the concentration of the nucleophilic thiolate anion increases with pH.

For the oxidation of thiols, the reaction kinetics are dependent on the specific oxidant used. For instance, the catalytic oxidation of thiols to disulfides by sulfoxides has been shown to be first-order in the catalyst and first-order in the sulfoxide at low concentrations, while being inhibited by the thiol itself researchgate.net.

Thermodynamic studies of imidazole-2-thiols have provided data on the enthalpy (ΔH°) and entropy (ΔS°) of deprotonation. For imidazole-2-thiol, 1-methylimidazole-2-thiol, and 4,5-dimethylimidazole-2-thiol, the ΔH° values for deprotonation are 38.2, 34.1, and 45.2 kJ/mol, respectively, while the ΔS° values are -92.9, -107.5, and -80.3 J mol⁻¹ K⁻¹, respectively. These values provide insight into the energetic changes associated with the deprotonation of the thiol group in related systems.

Further experimental studies are required to determine the specific rate constants, activation energies, and thermodynamic parameters for the key reactions of this compound to fully elucidate its reactivity profile.

Computational and Theoretical Studies on 1 Pentyl 1h 1,3 Benzodiazole 2 Thiol

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone for investigating the structural and electronic characteristics of benzimidazole (B57391) derivatives. These methods solve the Schrödinger equation, or its density-functional equivalent, to determine the molecule's energy, electron distribution, and optimized geometry.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. nih.gov It has proven to be a powerful tool for analyzing benzimidazole derivatives due to its favorable balance of accuracy and computational efficiency. researchgate.net The primary application of DFT in the study of 1-pentyl-1H-1,3-benzodiazole-2-thiol involves geometry optimization. This process determines the lowest energy arrangement of the atoms, providing a detailed three-dimensional structure with predicted bond lengths, bond angles, and dihedral angles. researchgate.net

The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed for these calculations. nih.govresearchgate.net This functional has shown excellent agreement with experimental data for related benzimidazole structures. researchgate.net Through DFT, researchers can investigate how the N-pentyl group and the thione/thiol group influence the geometry of the core benzimidazole ring system. The optimized molecular geometry is the foundation for calculating other important properties, including vibrational frequencies and electronic characteristics. researchgate.net

Ab Initio Methods for High-Accuracy Predictions

Ab initio (from first principles) methods are another class of quantum chemical calculations that rely on solving the Hartree-Fock (HF) equations without empirical parameters. researchgate.net While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) can provide higher accuracy for certain properties. researchgate.net

For molecules like this compound, ab initio calculations can be used to:

Benchmark the results obtained from DFT methods.

Investigate phenomena where DFT might be less reliable, such as weak intermolecular interactions.

Achieve high-accuracy predictions of electronic energies and reaction barriers, for instance, in studies of thione-thiol tautomerism. researchgate.net

The choice between DFT and ab initio methods often depends on the specific property being investigated and the available computational resources.

Basis Set Selection and Functional Evaluation

The accuracy of any DFT or ab initio calculation is highly dependent on the chosen basis set, which is a set of mathematical functions used to build the molecular orbitals. For molecules containing heteroatoms like nitrogen and sulfur, such as this compound, Pople-style basis sets are frequently used. researchgate.net

Common choices include:

6-31G(d,p): A split-valence basis set that includes polarization functions on heavy atoms (d) and hydrogen atoms (p). researchgate.net This level is often sufficient for initial geometry optimizations.

6-311++G(d,p): A more extensive triple-split valence basis set that includes diffuse functions (++) on both heavy and hydrogen atoms. researchgate.netresearchgate.net Diffuse functions are particularly important for accurately describing lone pairs, anions, and non-covalent interactions. researchgate.net

The selection of a functional (like B3LYP) and a basis set (like 6-311++G(d,p)) is a critical step in the computational methodology, as it directly impacts the reliability of the predicted structural and electronic properties. researchgate.netresearchgate.net

Electronic Structure Analysis

Analysis of the electronic structure reveals key information about a molecule's reactivity, stability, and potential interaction sites. For this compound, this involves examining its molecular orbitals and electrostatic potential.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing chemical reactivity. aimspress.com

HOMO: Represents the ability of a molecule to donate electrons (nucleophilicity).

LUMO: Represents the ability of a molecule to accept electrons (electrophilicity). aimspress.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. aimspress.com Conversely, a large energy gap implies high stability. aimspress.com For benzimidazole-thiol derivatives, the HOMO is typically localized over the electron-rich regions, including the sulfur atom and the benzene (B151609) ring, while the LUMO is distributed across the benzimidazole system. Computational studies on related compounds show that charge transfer can occur within the molecule upon excitation. researchgate.net

Interactive Table: Representative FMO Data for Benzimidazole Derivatives

The following table provides illustrative data for FMO energies and energy gaps based on computational studies of analogous benzimidazole structures. Actual values for this compound would require specific calculation.

| Parameter | Representative Value (eV) | Implication |

| EHOMO | -6.0 to -6.5 | Electron-donating capability |

| ELUMO | -1.5 to -2.0 | Electron-accepting capability |

| Energy Gap (ΔE) | 4.0 to 4.5 | High kinetic stability, moderate reactivity |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. nih.gov It helps predict how a molecule will interact with other species and identifies the sites susceptible to electrophilic and nucleophilic attack. nih.govacademie-sciences.fr

The MEP map is color-coded to represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack. nih.gov

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack. nih.gov

Green: Regions of neutral or near-zero potential. nih.gov

For this compound, the MEP map would be expected to show a significant negative potential (red/yellow) around the sulfur atom of the thiol group and the nitrogen atoms of the imidazole (B134444) ring, due to their high electron density and lone pairs. nih.govresearchgate.net The hydrogen atoms, particularly the one on the N-H group (if in thione form), and parts of the pentyl chain would exhibit a positive potential (blue). This analysis highlights the reactive centers of the molecule, which is crucial for understanding its biological interactions. researchgate.net

Coordination Chemistry and Ligand Properties of 1 Pentyl 1h 1,3 Benzodiazole 2 Thiol

Ligand Design and Potential Coordination Sites (Nitrogen and Sulfur Donor Atoms)

1-pentyl-1H-1,3-benzodiazole-2-thiol possesses two primary potential coordination sites: the nitrogen atoms within the benzimidazole (B57391) ring and the exocyclic sulfur atom. The ligand can exist in two tautomeric forms: the thione form and the thiol form. This tautomerism plays a crucial role in its coordination behavior.

The benzimidazole moiety contains both a pyridine-type nitrogen and a pyrrole-type nitrogen. The deprotonation of the N-H group in the benzimidazole ring can lead to the formation of an anionic ligand, which can then coordinate to a metal center. The exocyclic sulfur atom is also a potent donor site. This dual-donor capability allows the ligand to act as a monodentate, bidentate, or bridging ligand. mdpi.comchemspider.com

Coordination can occur through:

Monodentate coordination: Primarily through the exocyclic sulfur atom.

Bidentate chelation: Involving one nitrogen atom of the benzimidazole ring and the exocyclic sulfur atom, forming a stable five-membered chelate ring. mdpi.com

Bridging coordination: The ligand can bridge two metal centers, with coordination occurring through both the nitrogen and sulfur atoms to different metal ions.

The presence of the pentyl group on one of the nitrogen atoms influences the steric and electronic properties of the ligand, which can affect the stability and geometry of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of transition metal complexes with ligands analogous to this compound is typically achieved by reacting the ligand with a metal salt in a suitable solvent.

Based on studies of related benzimidazole-2-thiol derivatives, it is anticipated that this compound can form stable complexes with a variety of transition metals:

Palladium(II) Complexes: Palladium(II) complexes with related thiol-containing ligands have been synthesized and characterized. nih.govmdpi.comresearchgate.net These complexes often exhibit square planar geometry.

Copper(I) and Copper(II) Complexes: Copper complexes of 1H-benzimidazole-2(3H)-thione have been reported, showcasing the ability of the ligand to stabilize different oxidation states of copper. nih.gov Dinuclear copper(I) complexes with bridging thione ligands are known. nih.gov

Cobalt(II) and Cobalt(III) Complexes: Cobalt is known to form complexes with benzimidazole-containing ligands. While specific data for the pentyl derivative is unavailable, cobalt complexes with other substituted benzimidazoles have been studied.

Nickel(II) Complexes: Nickel(II) complexes with N- and S-donor ligands are common. The formation of both tetrahedral and square planar nickel(II) complexes with ligands similar to this compound can be expected. academie-sciences.fr

Zinc(II) Complexes: Zinc, being a d¹⁰ metal, typically forms tetrahedral or octahedral complexes. Zinc complexes with benzimidazole derivatives have been synthesized and structurally characterized, often exhibiting bridging coordination modes. mdpi.comnih.gov

The synthesis of these metal complexes generally involves the reaction of the ligand with a metal salt (e.g., chlorides, acetates, or nitrates) in a 1:1 or 1:2 metal-to-ligand molar ratio. nih.gov The choice of solvent, typically ethanol (B145695) or methanol, and reaction conditions such as temperature and pH, can influence the final product's stoichiometry and structure. researchgate.netnih.gov The deprotonation of the ligand is often facilitated by the addition of a base.

Table 1: Illustrative Synthesis Conditions for Related Benzimidazole-2-thiol Complexes

| Metal Ion | Precursor Salt | Ligand | Solvent | Stoichiometry (M:L) | Reference |

| Palladium(II) | PdCl₂(CH₃CN)₂ | 1,3-benzimidazolidine-2-thione | Acetonitrile (B52724)/Methanol | 1:1 | nih.gov |

| Copper(I) | [Cu(CH₃CN)₄]PF₆ | 1H-benzimidazole-2(3H)-thione | Acetonitrile | 1:2 | nih.gov |

| Zinc(II) | ZnCl₂ | 2-(pyridin-4-yl)-1H-benzimidazole | Methanol/Chloroform | 1:1 | mdpi.com |

This table is illustrative and based on related compounds due to the lack of specific data for this compound.

Structural Analysis of Coordination Compounds

The structural features of metal complexes with this compound can be predicted based on the analysis of closely related structures.

The coordination geometry around the metal center is dictated by the nature of the metal ion, its oxidation state, and the stoichiometry of the complex.

Palladium(II): Expected to be square planar.

Copper(I): Can adopt linear, trigonal planar, or tetrahedral geometries.

Copper(II): Typically forms square planar or distorted octahedral complexes.

Cobalt(II): Can be tetrahedral or octahedral.

Nickel(II): Can be found in square planar or tetrahedral environments. academie-sciences.fr

Zinc(II): Generally forms tetrahedral complexes. mdpi.com

The presence of the bulky pentyl group may lead to specific stereochemical arrangements to minimize steric hindrance.

One of the most interesting structural features of complexes with 1H-1,3-benzodiazole-2-thiol and its derivatives is their ability to act as bridging ligands, leading to the formation of dinuclear or polynuclear structures.

Bridging Ligands: In dinuclear palladium(II) and zinc(II) complexes of related ligands, the benzimidazole-2-thiolate anion bridges two metal centers through its nitrogen and sulfur atoms. nih.govmdpi.com This bridging often results in the formation of a stable eight-membered ring.

Paddlewheel Arrangements: While not explicitly reported for this specific ligand, the potential for bridging carboxylate-like coordination could, in principle, lead to paddlewheel-type structures, a common motif in dinuclear metal complexes.

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of metal complexes containing this compound are intrinsically linked to the nature of the central metal ion, its oxidation state, and the coordination geometry adopted by the complex. The ligand, a derivative of benzimidazole-2-thiol, typically coordinates to metal ions as a monodentate or bidentate ligand, primarily through the sulfur atom of the thiol group and one of the nitrogen atoms of the benzimidazole ring. This coordination influences the d-orbital splitting of the metal center, which in turn dictates the electronic transitions and magnetic behavior of the complex.

Studies on analogous transition metal complexes with similar heterocyclic thiol ligands, such as those derived from oxadiazole and triazole, provide insight into the expected properties. researchgate.netresearchgate.net The electronic spectra of these complexes in the visible region are dominated by d-d transitions, which are generally weak. The positions and number of these absorption bands are indicative of the coordination geometry. For instance, Co(II) complexes often exhibit bands characteristic of either octahedral or tetrahedral environments. Similarly, Ni(II) complexes can be identified by their spectral features, which differ for octahedral, square planar, or tetrahedral geometries. tsijournals.com The electronic spectra of the ligand itself will show transitions in the ultraviolet region, typically assigned to π-π* and n-π* transitions within the benzimidazole ring system. nih.gov Upon complexation, these intraligand bands may shift, providing further evidence of coordination. nih.gov

The magnetic properties of these complexes are determined by the number of unpaired electrons in the d-orbitals of the metal ion. gcnayanangal.com Magnetic susceptibility measurements are a key tool for elucidating the geometry of the complexes. For example, a high-spin octahedral Co(II) complex (d⁷) would be expected to have a magnetic moment corresponding to three unpaired electrons, whereas a tetrahedral Co(II) complex would also have three unpaired electrons but with a slightly different expected magnetic moment range. tsijournals.com Similarly, Ni(II) complexes (d⁸) can be paramagnetic in octahedral or tetrahedral geometries (two unpaired electrons), but are typically diamagnetic in a square planar environment. tsijournals.com Copper(II) complexes (d⁹), with one unpaired electron, generally exhibit magnetic moments close to the spin-only value. tsijournals.com In some cases, intermolecular interactions or bridging ligands can lead to antiferromagnetic or ferromagnetic coupling between metal centers, resulting in magnetic moments that deviate from the expected values for mononuclear species. researchgate.net

Table 1: Representative Electronic and Magnetic Data for Analogous Transition Metal Complexes

| Metal Ion | Probable Geometry | Representative Magnetic Moment (B.M.) | Representative Electronic Transitions (cm⁻¹) |

| Co(II) | Octahedral | ~4.3 - 5.2 | ~8,000-10,000, ~16,000, ~20,000 |

| Tetrahedral | ~4.4 - 4.8 | ~4,000-6,000, ~14,000-17,000 | |

| Ni(II) | Octahedral | ~2.9 - 3.4 | ~8,000-13,000, ~13,000-19,000, ~24,000-29,000 |

| Square Planar | Diamagnetic | ~15,000-25,000 | |

| Cu(II) | Distorted Octahedral/Square Planar | ~1.8 - 2.2 | ~12,000-18,000 |

Note: This table presents typical ranges for analogous transition metal complexes and is intended for illustrative purposes. Actual values for complexes of this compound may vary.

Stability and Lability of Coordination Bonds

The formation of a metal complex with a ligand (L) like this compound in solution is a stepwise process: M + L ⇌ ML (K₁) ML + L ⇌ ML₂ (K₂) ... MLₙ₋₁ + L ⇌ MLₙ (Kₙ)

Several factors influence the stability of these complexes:

Nature of the Metal Ion: The stability of complexes often follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). researchgate.net

Nature of the Ligand: The basicity of the donor atoms (sulfur and nitrogen) in this compound plays a significant role. The presence of the electron-donating pentyl group may increase the basicity of the nitrogen atoms compared to the unsubstituted benzimidazole-2-thiol, potentially leading to more stable complexes.

Chelation: If the ligand acts as a bidentate ligand, forming a chelate ring with the metal ion, the stability of the complex is significantly enhanced due to the chelate effect.

Solvent and Ionic Strength: The solvent composition and the ionic strength of the medium can also affect the stability constants. thepharmajournal.com

From the stability constants, thermodynamic parameters such as the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS) for the complexation reaction can be calculated. thepharmajournal.com A negative ΔG indicates a spontaneous complex formation. thepharmajournal.com

Lability, on the other hand, is a kinetic term that refers to the rate at which ligands are exchanged in a coordination complex. A complex is considered labile if its ligands are exchanged rapidly, while it is inert if the exchange is slow. The lability of a complex is influenced by factors such as the charge and size of the metal ion, its d-electron configuration, and the geometry of the complex. While thermodynamically stable complexes can be kinetically labile, and vice versa, these two properties are distinct. researchgate.net For instance, the coordination bonds in some zinc complexes can be thermodynamically stable yet kinetically labile, allowing for dynamic self-healing in polymeric materials. researchgate.net The study of ligand exchange reactions is essential for understanding the reaction mechanisms and potential catalytic applications of these complexes.

Advanced Applications in Materials Science and Chemical Processing

Polymer Chemistry and Rubber Processing Applications

The incorporation of 1-pentyl-1H-1,3-benzodiazole-2-thiol into polymeric systems can significantly modify their properties and processing characteristics. Its utility stems from the reactive nature of the thiol group and the influence of the N-pentyl substituent on its solubility and interaction with polymer matrices.

In the realm of rubber technology, derivatives of 2-mercaptobenzimidazole (B194830) (MBI) are well-regarded for their function as vulcanization accelerators. finornic.comhesperian.org These compounds participate in the sulfur cross-linking of diene rubbers, such as natural rubber (NR) and styrene-butadiene rubber (SBR), enhancing the rate and efficiency of the curing process. nih.gov The general mechanism involves the formation of an active sulfurating agent, which then reacts with the rubber chains to create cross-links. nih.gov

Furthermore, benzimidazole (B57391) derivatives, including 2-mercaptobenzimidazole, are known to act as antioxidants in rubber formulations, protecting the final product from degradation by heat and oxygen. finornic.comnih.gov This dual functionality as an accelerator and antioxidant makes such compounds valuable in the manufacturing of durable rubber goods. finornic.com

The introduction of specific chemical entities into a polymer matrix can alter its physical and mechanical properties. While not a conventional plasticizer, the incorporation of this compound could influence polymer properties. The pentyl group, being a non-polar alkyl chain, can introduce a degree of internal lubrication between polymer chains, potentially leading to a plasticizing effect. This could manifest as increased flexibility and reduced modulus in the final polymer product.

Corrosion Inhibition Mechanisms and Surface Adsorption Studies

Benzimidazole and its derivatives are a well-established class of corrosion inhibitors for various metals and alloys in aggressive acidic environments. nih.govnih.gov Their effectiveness is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosion process. peacta.org The this compound molecule contains several features that make it a promising corrosion inhibitor: the benzimidazole ring with its π-electron system, and the nitrogen and sulfur heteroatoms which can act as active centers for adsorption. peacta.org

The primary step in corrosion inhibition by organic molecules is their adsorption onto the metal surface. For benzimidazole derivatives, this adsorption can occur through a combination of physisorption and chemisorption. Physisorption involves electrostatic interactions between the charged metal surface and the protonated inhibitor molecule in acidic solutions, while chemisorption involves the sharing of electrons between the d-orbitals of the metal and the lone pair electrons of the nitrogen and sulfur atoms, as well as the π-electrons of the aromatic ring. peacta.org

The presence of the N-pentyl group in this compound is expected to enhance its protective properties. The alkyl chain can increase the surface area covered by the inhibitor molecule, leading to a more effective barrier against the corrosive medium. Studies on similar N-alkylated benzimidazole derivatives have shown that an increase in the alkyl chain length can lead to improved inhibition efficiency. rsc.org

The adsorption of such inhibitors typically follows established adsorption isotherms, such as the Langmuir isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. rsc.orgacs.org Thermodynamic parameters like the standard free energy of adsorption (ΔG°ads) can be calculated from these isotherms to determine the spontaneity and nature of the adsorption process. Negative values of ΔG°ads indicate a spontaneous adsorption process. rsc.org

Table 1: Adsorption Parameters for Benzimidazole Derivatives on Steel in 1.0 M HCl (Data based on structurally similar compounds to illustrate the principles of adsorption)

| Inhibitor | Concentration (M) | Surface Coverage (θ) | Adsorption Isotherm | ΔG°ads (kJ/mol) | Reference |

| (1H-benzimidazol-2-yl)methanethiol | 1 x 10⁻³ | 0.88 | Langmuir | -40.0 | rsc.orgresearchgate.net |

| 1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole | 1 x 10⁻³ | 0.95 | Langmuir | -43.1 | rsc.orgresearchgate.net |

| 5-methoxy-2-[(4-methoxy-3,5-dimethyl-pyridin-2-yl)methylsulfinyl]benzimidazole | 1 x 10⁻³ | 0.95 | Langmuir | - | research-nexus.net |

This table is for illustrative purposes and presents data for related benzimidazole derivatives to show typical adsorption characteristics.

Electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are powerful tools for evaluating the performance of corrosion inhibitors.

Potentiodynamic polarization studies provide information on the kinetics of the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. Benzimidazole derivatives often act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions. nih.govpeacta.org The inhibition efficiency (IE%) can be calculated from the corrosion current densities (i_corr) with and without the inhibitor.

EIS measurements provide insights into the properties of the inhibitor film and the corrosion process at the metal-solution interface. In the presence of an effective inhibitor, the charge transfer resistance (R_ct) typically increases, while the double-layer capacitance (C_dl) decreases due to the replacement of water molecules by the inhibitor molecules at the surface.

Table 2: Electrochemical Data for Corrosion Inhibition of Carbon Steel by Benzimidazole Derivatives in 1.0 M HCl (Data from studies on related compounds to demonstrate electrochemical evaluation)

| Inhibitor | Concentration (M) | i_corr (μA/cm²) | Inhibition Efficiency (%) | R_ct (Ω·cm²) | Reference |

| Blank | 0 | 1150 | - | 45 | peacta.org |

| MSBP | 1 x 10⁻³ | 23 | 98 | 2150 | peacta.org |

| MSVB | 1 x 10⁻³ | 35 | 97 | 1500 | peacta.org |

| EMSB | 1 x 10⁻³ | 80 | 93 | 680 | peacta.org |

This table is for illustrative purposes. MSBP, MSVB, and EMSB are specific benzimidazole derivatives from the cited literature.

Development of Dyes and Pigments for Industrial Use

The chromophoric potential of the benzimidazole scaffold makes it a candidate for the development of novel dyes and pigments. nih.gov Azo dyes, which contain the -N=N- functional group, are a major class of synthetic colorants used in various industries. unb.ca

The synthesis of an azo dye typically involves a two-step process: diazotization followed by a coupling reaction. unb.cayoutube.com In the context of this compound, the molecule would first need to be functionalized with an amino group, typically on the benzene (B151609) ring, to serve as the diazo component. This amino-substituted derivative could then be treated with a nitrous acid source (e.g., sodium nitrite (B80452) in acidic solution) to form a diazonium salt. unb.ca This reactive diazonium salt is then coupled with an electron-rich aromatic compound (the coupling component), such as a phenol (B47542) or an aniline (B41778) derivative, to form the final azo dye. nih.govnih.gov

The color of the resulting dye would be determined by the electronic properties of the entire conjugated system, including the benzimidazole ring, the azo linkage, and the coupling component. The presence of the 1-pentyl group on the benzimidazole ring would primarily influence the dye's physical properties, such as its solubility in different solvents and its affinity for various substrates like textile fibers. nih.gov For instance, the long alkyl chain could enhance the solubility of the dye in non-polar media and improve its fastness properties on synthetic fibers like polyester. nih.gov While specific examples of dyes derived from this compound are not prevalent in the literature, the general principles of azo dye chemistry suggest its potential as a precursor for creating novel colorants with tailored properties. nih.gov

Catalytic Applications in Organic Transformations

While direct catalytic applications of this compound are not extensively documented, the broader class of benzimidazole derivatives shows significant promise in both metal-catalyzed and organocatalytic reactions.

As Ligands in Metal Catalysis: The nitrogen atoms within the benzimidazole ring and the sulfur atom of the thiol group in this compound make it a potential ligand for coordinating with various transition metals. N-alkylbenzimidazole derivatives have been successfully used to form stable palladium(II) complexes that exhibit high catalytic activity. researchgate.net These complexes have been effective in the direct C-H functionalization of heterocyclic compounds such as pyrrole (B145914) and furan. researchgate.net The presence of the N-pentyl group could influence the solubility and stability of such metal complexes, potentially enhancing their catalytic performance in organic solvents. The thio-functionalization offers an additional coordination site, which could lead to the formation of bidentate or bridging ligands, further modulating the electronic and steric properties of the metal center.

Organocatalysis: Benzimidazole-derived structures have been employed as organocatalysts in various asymmetric reactions. For instance, chiral benzimidazole derivatives have been shown to act as bifunctional organocatalysts in the asymmetric electrophilic amination of oxindoles. researchgate.net Furthermore, organocatalytic strategies have been developed for the synthesis of chiral benzimidazole derivatives themselves, highlighting the versatility of this scaffold in asymmetric synthesis. conicet.gov.arresearchgate.net The this compound, if functionalized to introduce chirality, could potentially serve as a catalyst in similar transformations. The interplay between the benzimidazole core, the thiol group, and the pentyl chain could offer unique stereochemical control.

Photophysical Properties and Applications in Optoelectronic Materials

The photophysical properties of benzimidazole derivatives have been a subject of interest for their potential use in optoelectronic devices. nih.govnih.govresearchgate.net These properties are often tunable by modifying the substituents on the benzimidazole ring.